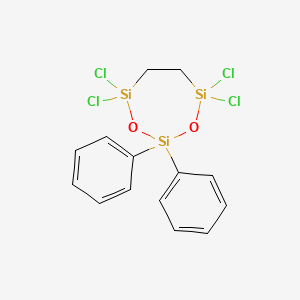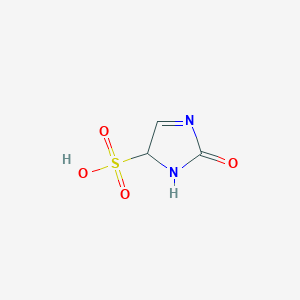
1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene is a chemical compound known for its unique structure, which includes a benzene ring substituted with dimethyl and trimethylcyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced separation techniques to isolate the final product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Typically used to modify the aromatic ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) with a Lewis acid catalyst for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The trimethylcyclohexyl group can influence the reactivity and orientation of these reactions by providing steric hindrance and electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylbenzene: Lacks the cyclohexyl group, making it less sterically hindered.
1,3,4-Trimethylcyclohexane: Does not have the aromatic benzene ring, affecting its reactivity.
1,2,4-Trimethylbenzene: Similar structure but different substitution pattern on the benzene ring.
Uniqueness
1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene is unique due to the combination of its aromatic benzene ring and the bulky trimethylcyclohexyl group.
Propiedades
Número CAS |
922512-02-5 |
|---|---|
Fórmula molecular |
C17H26 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
1,2-dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene |
InChI |
InChI=1S/C17H26/c1-12-6-7-16(10-14(12)3)17(5)9-8-13(2)15(4)11-17/h6-7,10,13,15H,8-9,11H2,1-5H3 |
Clave InChI |
KXXSFITYLWXPPY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1C)(C)C2=CC(=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)
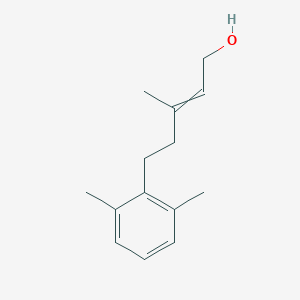
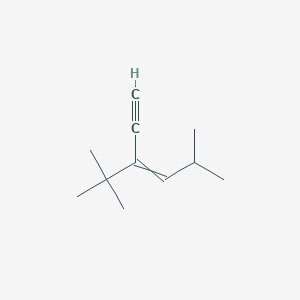

![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
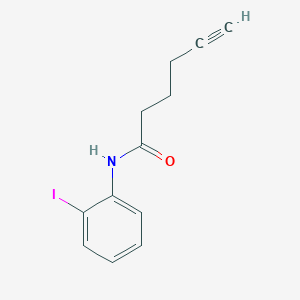

![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)

![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)
![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14194767.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
